molecular formula C7H20Cl3N3 B6144369 1-(2-hydrazinylethyl)piperidine trihydrochloride CAS No. 1177337-14-2

1-(2-hydrazinylethyl)piperidine trihydrochloride

Cat. No.: B6144369
CAS No.: 1177337-14-2
M. Wt: 252.6 g/mol
InChI Key: WYDGGEAQKVEIDE-UHFFFAOYSA-N
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Description

1-(2-Hydrazinylethyl)piperidine trihydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its potential biological and industrial applications. It is known for its unique structure, which includes a piperidine ring and a hydrazinylethyl group, making it a valuable compound for scientific studies.

Safety and Hazards

This compound should be handled with care. It is advisable to avoid ingestion and inhalation, and to keep the compound away from open flames, hot surfaces, and sources of ignition. The compound should be stored in a dry, cool, and well-ventilated place .

Preparation Methods

The synthesis of 1-(2-hydrazinylethyl)piperidine trihydrochloride typically involves the reaction of piperidine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the trihydrochloride salt. Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .

Chemical Reactions Analysis

1-(2-Hydrazinylethyl)piperidine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the hydrazinylethyl group is replaced by other functional groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Scientific Research Applications

1-(2-Hydrazinylethyl)piperidine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-(2-hydrazinylethyl)piperidine trihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinylethyl group can form covalent bonds with biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

1-(2-Hydrazinylethyl)piperidine trihydrochloride can be compared with other similar compounds, such as:

    1-(2-Hydrazinylethyl)piperidine hydrochloride: This compound has a similar structure but differs in the number of hydrochloride groups.

    1-(2-Hydrazinylethyl)piperidine dihydrochloride: Another similar compound with two hydrochloride groups instead of three.

    1-(2-Hydrazinylethyl)piperidine monohydrochloride: This compound has only one hydrochloride group. The uniqueness of this compound lies in its trihydrochloride form, which may confer different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-piperidin-1-ylethylhydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3.3ClH/c8-9-4-7-10-5-2-1-3-6-10;;;/h9H,1-8H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDGGEAQKVEIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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